molecular formula C12H23N3 B11755022 1-Prop-2-ynyl-1,5,9-triazacyclododecane

1-Prop-2-ynyl-1,5,9-triazacyclododecane

Cat. No.: B11755022
M. Wt: 209.33 g/mol
InChI Key: KHCZNKJWBRYOGU-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-1,5,9-triazacyclododecane is a functionalized triazamacrocycle that serves as a key synthetic intermediate for developing advanced multifunctional compounds in biomedical research and materials science. The 1,5,9-triazacyclododecane (TACD) core is a 12-membered cyclic triamine known for its strong coordination ability with various metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺) . The prop-2-ynyl (propargyl) substituent provides a reactive handle for further structural elaboration via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the facile synthesis of complex architectures . Derivatives of [12]aneN3, a closely related triazamacrocycle, have demonstrated significant utility as non-viral gene delivery vectors for both DNA and RNA, exhibiting high transfection efficiency and low cytotoxicity in cell lines like HeLa, often outperforming standard reagents such as lipofamine 2000 and 25 kDa PEI . Furthermore, when conjugated with fluorophores like 1,8-naphthalimide, these compounds act as highly sensitive and selective "turn-off" fluorescent probes for Cu²⁺ ion recognition in aqueous solution and can selectively stain organelles such as lysosomes in live cells . This combination of metal chelation, nucleic acid binding, and low cytotoxicity makes this compound a promising building block for creating novel theranostic agents, bioimaging probes, and efficient gene delivery systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-prop-2-ynyl-1,5,9-triazacyclododecane

InChI

InChI=1S/C12H23N3/c1-2-10-15-11-4-8-13-6-3-7-14-9-5-12-15/h1,13-14H,3-12H2

InChI Key

KHCZNKJWBRYOGU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCNCCCNCCC1

Origin of Product

United States

Synthetic Strategies for 1 Prop 2 Ynyl 1,5,9 Triazacyclododecane and Its Functional Derivatives

Methodologies for the Core 1,5,9-Triazacyclododecane (B1348401) Macrocycle Synthesis

The construction of the 12-membered triazamacrocycle is a critical first step. Several synthetic strategies have been established, with the Richman-Atkins procedure being the most prominent.

Richman-Atkins Procedure and Contemporary Refinements

The Richman-Atkins synthesis is a widely recognized and frequently employed method for the preparation of polyaza macrocycles. This procedure typically involves the cyclization of a linear polyamine precursor, where the secondary amine functionalities are protected with activating groups, with a suitable dielectrophile.

In the context of 1,5,9-triazacyclododecane, the synthesis often commences with the protection of a linear triamine, such as N-(3-aminopropyl)-1,3-propanediamine. The p-toluenesulfonyl (tosyl) group has traditionally been used for this purpose. The tosyl groups serve a dual role: they protect the secondary amines from unwanted side reactions and activate the terminal nitrogen atoms for the subsequent cyclization reaction. The cyclization is then achieved by reacting the N,N',N''-tritosylated triamine with a diol derivative, such as 1,3-propanediol (B51772) di-p-tosylate, in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF).

To address this limitation, contemporary refinements have focused on the use of alternative protecting groups that can be cleaved under milder conditions. One notable example is the use of β-trimethylsilylethanesulfonyl (SES) chlorides. The SES protecting groups are installed similarly to tosyl groups but can be removed under much milder, neutral conditions using a fluoride (B91410) source like cesium fluoride in DMF. This modification enhances the versatility of the Richman-Atkins procedure, making it compatible with a broader range of functional groups that might be sensitive to harsh acidic conditions.

Table 1: Comparison of Protecting Groups in Richman-Atkins Synthesis of 1,5,9-Triazacyclododecane

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
p-Toluenesulfonyl (Tosyl)p-Toluenesulfonyl chlorideHot concentrated H₂SO₄ or HBr/AcOHReadily available, well-establishedHarsh deprotection conditions, limited functional group tolerance
β-Trimethylsilylethanesulfonyl (SES)β-Trimethylsilylethanesulfonyl chlorideCesium fluoride in DMFMild, neutral deprotectionReagent is less common than tosyl chloride

Template-Assisted Macrocyclization Approaches

Template-assisted synthesis offers an alternative strategy for the formation of macrocyclic compounds. In this approach, a metal ion or another species acts as a template, organizing the linear precursor molecules in a conformation that favors intramolecular cyclization over intermolecular polymerization. This "template effect" can be either kinetic, by orienting the reactive ends for cyclization, or thermodynamic, by stabilizing the resulting macrocyclic product. bhu.ac.in

For the synthesis of triazacyclododecanes, a metal ion with a suitable coordination geometry can be employed to bind to the donor atoms of the linear triamine precursor. This pre-organization brings the reactive ends of the molecule into proximity, thereby increasing the effective molarity and promoting the ring-closing reaction with a dielectrophile. The choice of the metal ion is crucial and depends on its size, charge, and preferred coordination number to effectively template the formation of the desired 12-membered ring. After the macrocycle is formed, the template ion can be removed, yielding the metal-free ligand. While this method can be highly efficient, the removal of the template ion can sometimes be challenging.

Alternative Cyclization Routes to Triazacyclododecanes

Beyond the Richman-Atkins and template-assisted methods, other cyclization strategies have been explored for the synthesis of triazacyclododecanes. These routes often involve different types of ring-closing reactions or the use of pre-organized precursors to facilitate macrocyclization.

One alternative approach involves the use of aminal chemistry. For instance, the condensation of a linear triamine with a dicarbonyl compound can lead to the formation of a bicyclic or tricyclic intermediate. These intermediates possess a more rigid structure that pre-organizes the molecule for the final ring-closing step. Subsequent reaction with a suitable dielectrophile, followed by the removal of the bridging aminal group, can yield the desired triazamacrocycle. This strategy can offer advantages in terms of stereocontrol and yield by minimizing the entropic penalty associated with cyclizing a flexible linear precursor.

Selective N-Functionalization with the Propargyl Moiety

Once the 1,5,9-triazacyclododecane macrocycle is synthesized, the next crucial step is the selective introduction of the propargyl group onto one of the secondary amine nitrogens. Achieving mono-functionalization is often a challenge due to the presence of three reactive secondary amine sites.

Direct N-Alkylation Strategies for Alkyne Introduction

Direct N-alkylation of 1,5,9-triazacyclododecane with a propargyl halide, such as propargyl bromide, is the most straightforward approach to introduce the alkyne functionality. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine, which then acts as a nucleophile to displace the halide.

However, a significant challenge with direct alkylation is the potential for polysubstitution, leading to a mixture of mono-, di-, and tri-propargylated products, as well as the formation of quaternary ammonium (B1175870) salts. To favor mono-alkylation, the reaction conditions can be carefully controlled. Using a large excess of the macrocycle relative to the alkylating agent can statistically favor the formation of the mono-substituted product. Additionally, the choice of solvent and base can influence the selectivity of the reaction. For instance, performing the reaction in a biphasic system or using a bulky, non-nucleophilic base can sometimes improve the yield of the desired mono-propargylated product.

"Click Chemistry" (CuAAC) as a Post-Synthetic Modification Tool

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, proceeding in high yields with minimal byproducts. researchgate.netresearchgate.net The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097), is the premier example of this concept. researchgate.net This reaction is exceptionally well-suited for the post-synthetic modification of complex molecules like 1,5,9-triazacyclododecane because it is bio-orthogonal and can be performed under mild, often aqueous, conditions. nih.gov The resulting triazole linker is not merely a passive connector; its high chemical stability, aromatic character, and ability to form hydrogen bonds can be advantageous in the final application of the functionalized macrocycle.

The key precursor for CuAAC modification is 1-prop-2-ynyl-1,5,9-triazacyclododecane. Its synthesis involves the direct N-alkylation of the parent macrocycle, 1,5,9-triazacyclododecane. This reaction, known as N-propargylation, is a standard method for introducing a terminal alkyne group onto a secondary amine.

The synthesis is typically achieved by reacting 1,5,9-triazacyclododecane with a propargylating agent, most commonly propargyl bromide, in the presence of a base. To favor mono-alkylation and prevent the formation of di- or tri-substituted products, the stoichiometry of the reactants is carefully controlled, often using one equivalent or a slight sub-stoichiometric amount of propargyl bromide relative to the macrocycle. The base, such as potassium carbonate or an organic base like triethylamine, serves to neutralize the hydrobromic acid byproduct generated during the reaction. The choice of solvent is critical and is typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the nucleophilic substitution reaction. orgsyn.org The reaction is generally carried out at room temperature or with gentle heating to ensure completion. orgsyn.org

Table 1: Typical Reaction Conditions for N-Propargylation of Amines
Amine SubstratePropargylating AgentBaseSolventTemperatureYield (%)Reference
AnilinePropargyl bromideK₂CO₃DMFRoom Temp83-87 orgsyn.org
IndolePropargyl bromideNaOHChlorobenzene40 °C90 ajgreenchem.com
Secondary AminesPropargyl bromideCaCO₃N/AN/AN/A mdpi.com
Isatin-derived iminesPropargyl bromideZinc (mediator)N/AN/AGood mdpi.com

Following the reaction, purification is performed using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired mono-propargylated product, this compound, from any unreacted starting material and polysubstituted byproducts.

With the alkyne-functionalized macrocycle in hand, the CuAAC reaction can be employed to couple it with a wide variety of azide-containing molecules. This reaction is renowned for its high efficiency, regioselectivity, and tolerance of diverse functional groups. nih.govnih.gov The process unites the terminal alkyne of this compound and an organic azide to exclusively form the 1,4-disubstituted 1,2,3-triazole product. nih.gov

The catalytic cycle is initiated by a copper(I) species. While copper(I) salts like CuBr can be used directly, it is more common to generate the active Cu(I) catalyst in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, typically sodium ascorbate. nih.govacs.org This approach circumvents the instability of Cu(I) to oxidation. nih.gov The reaction is often performed in a variety of solvents, including mixtures of water with co-solvents like t-butanol or in polar organic solvents such as DMF. nih.govacs.org To enhance the reaction rate and prevent copper-mediated side reactions, stabilizing ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are frequently added. nih.gov The reaction proceeds rapidly, often to completion within minutes to a few hours at room temperature. nih.gov

The versatility of the CuAAC reaction allows for the attachment of a vast array of functionalities to the triazacyclododecane scaffold, depending on the nature of the azide-containing building block used. This can include biomolecules, fluorescent tags, polymers, or other molecular probes.

Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst SystemLigand/AdditiveSolventTemperatureReaction TimeReference
CuSO₄, Sodium AscorbateEDTABuffered Aqueous SolutionN/AMinutes nih.gov
CuSO₄, Sodium AscorbateNonetBuOH/H₂ORoom Temp12 h acs.org
CuBrPMDETADMFRoom Temp24 h acs.org
Cu(I) generated in situNoneAqueous SolutionRoom TempN/A nih.gov

Analytical Characterization Techniques for Synthetic Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is typically employed for this purpose.

For the precursor, this compound, ¹H NMR spectroscopy is used to verify the presence of the propargyl group. This is confirmed by a characteristic signal for the terminal alkyne proton (–C≡C-H ), typically a triplet around δ 2.4 ppm, and the methylene (B1212753) protons adjacent to the nitrogen (–N-CH₂ –C≡CH), which would appear as a doublet around δ 4.8 ppm. ajgreenchem.com The signals corresponding to the protons of the triazacyclododecane ring would also be present, albeit with a more complex pattern due to the introduction of the substituent.

¹³C NMR spectroscopy provides further confirmation, showing distinct signals for the two alkyne carbons (typically in the δ 70-80 ppm range) and the methylene carbon of the propargyl group. ajgreenchem.com

Upon successful completion of the CuAAC reaction, NMR analysis reveals distinct changes. The signals corresponding to the alkyne proton and carbons in both ¹H and ¹³C NMR spectra disappear. Concurrently, new signals appear that are characteristic of the newly formed 1,2,3-triazole ring. A new singlet in the ¹H NMR spectrum in the aromatic region (typically δ 7.5-8.0 ppm) indicates the formation of the triazole proton, and new signals in the ¹³C NMR spectrum confirm the presence of the triazole ring carbons.

Mass spectrometry is used to confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the unambiguous determination of the elemental composition of the synthesized precursor and the final triazole-conjugated product, thereby confirming their identities.

Table 3: Key Analytical Signatures for Synthetic Validation
CompoundAnalytical TechniqueExpected Key Signals / Data
This compound ¹H NMRSignal for terminal alkyne proton (~δ 2.4 ppm, t); Signal for N-CH₂ protons of propargyl group (~δ 4.8 ppm, d); Complex multiplets for macrocycle protons. ajgreenchem.com
¹³C NMRSignals for two distinct alkyne carbons (~δ 70-80 ppm). ajgreenchem.com
Mass SpectrometryMolecular ion peak corresponding to the calculated molecular weight (C₁₂H₂₃N₃, MW: 209.33 g/mol ).
Triazole Product (Post-CuAAC) ¹H NMRDisappearance of terminal alkyne proton signal; Appearance of a new singlet for the triazole ring proton (~δ 7.5-8.0 ppm).
¹³C NMRDisappearance of alkyne carbon signals; Appearance of new signals for the triazole ring carbons.
Mass SpectrometryMolecular ion peak corresponding to the sum of the molecular weights of the alkyne precursor and the azide building block.

Coordination Chemistry and Metal Complexation of 1 Prop 2 Ynyl 1,5,9 Triazacyclododecane

Fundamental Principles of Macrocyclic Polyamine-Metal Ion Interactions

The interaction between macrocyclic polyamines, such as the 1,5,9-triazacyclododecane (B1348401) core of 1-prop-2-ynyl-1,5,9-triazacyclododecane, and metal ions is governed by a combination of factors that lead to exceptionally stable complexes. This enhanced stability compared to their open-chain analogues is known as the "macrocyclic effect." This effect is a result of both favorable enthalpy and entropy changes upon complexation.

Thermodynamically, the pre-organized nature of the macrocycle reduces the entropic penalty of binding, as the ligand is already in a conformation that is amenable to coordinating a metal ion. The chelate effect, where multiple donor atoms from a single ligand bind to a central metal ion to form a ring structure, also contributes significantly to the stability. For 1,5,9-triazacyclododecane, the three nitrogen atoms are positioned to form a stable coordination plane around a metal ion.

Complexation Thermodynamics and Kinetics for this compound and its Analogs

While specific thermodynamic and kinetic data for this compound are not extensively reported in the literature, a comprehensive understanding can be derived from studies on the parent researchgate.netaneN3 macrocycle and its other N-substituted derivatives.

Metal complexes of 1,5,9-triazacyclododecane and its derivatives typically form with a 1:1 metal-to-ligand stoichiometry. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating greater stability. For the parent researchgate.netaneN3, the stability constants for complexes with various divalent metal ions are substantial. The introduction of a substituent on one of the nitrogen atoms, such as the propargyl group, can influence the basicity of the amine donors and introduce steric hindrance, which may affect the stability constants.

Below is an illustrative data table of stability constants for metal complexes with analogues of this compound, demonstrating the high stability of such complexes.

Metal IonLigandLog K
Cu(II)1,5,9-triazacyclododecane15.9
Ni(II)1,5,9-triazacyclododecane12.8
Zn(II)1,5,9-triazacyclododecane11.6
Co(II)1,5,9-triazacyclododecane10.7
Cd(II)1,5,9-triazacyclododecane-N,N',N''-triacetic acid15.7
Zn(II)1,5,9-triazacyclododecane-N,N',N''-triacetic acid19.0

Note: This table is based on data for analogous compounds and is for illustrative purposes.

A hallmark of macrocyclic complexes is their high kinetic inertness, meaning they are slow to dissociate. This property is particularly important in applications where the metal ion must remain securely bound to the ligand, such as in medical imaging agents. Functionalized macrocycles have been successfully employed in the synthesis of metal-chelating agents for medical applications owing to the kinetic inertness of the complexes which makes them resistant to decomplexation. nih.gov The rigid structure of the macrocycle and the multiple binding points contribute to a high activation energy barrier for the dissociation of the metal ion.

The kinetic inertness of complexes with this compound is expected to be comparable to that of other N-substituted researchgate.netaneN3 derivatives. The dissociation of the metal complex is often acid-catalyzed, with the rate of dissociation being dependent on the pH of the solution. The propargyl group is unlikely to provide an alternative pathway for complex decomposition, thus preserving the inherent kinetic stability of the researchgate.netaneN3 scaffold.

Structural Analysis of Metal Complexes

The coordination environment and solid-state structures of metal complexes of this compound can be elucidated using a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Upon coordination to a diamagnetic metal ion like Zn(II) or Cd(II), the NMR signals of the ligand's protons and carbons will shift due to changes in the electronic environment. High-resolution NMR spectra of Zn(II) and Cd(II) complexes with a related triacetate derivative of researchgate.netaneN3 indicate that the three six-membered chelate rings are symmetrical and quite rigid in aqueous solution. elsevierpure.com For paramagnetic metal ions such as Cu(II) or Ni(II), the NMR signals will be significantly broadened and shifted, providing information about the magnetic properties of the complex.

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of transition metal complexes occur in the UV-Vis region. The position and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the ligands. For example, octahedral and tetrahedral complexes of the same metal ion will have distinct UV-Vis spectra. By comparing the spectrum of a metal complex of this compound with those of known complexes, insights into its coordination geometry can be gained.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amine groups to the metal center. The N-H stretching and bending vibrations in the free ligand will shift upon complexation. The characteristic C≡C and ≡C-H stretching frequencies of the propargyl group should also be observable in the IR spectrum, and any significant shifts upon complexation could indicate a weak interaction with the metal center, although this is generally not expected.

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes in the solid state. Although a crystal structure for a metal complex of this compound is not currently available in the public domain, structures of numerous complexes with other N-substituted researchgate.netaneN3 derivatives have been determined. rsc.org

These studies typically reveal a distorted octahedral or trigonal bipyramidal geometry around the metal center, with the three nitrogen atoms of the macrocycle occupying a facial or meridional arrangement. In the case of a 1:1 complex, the remaining coordination sites are occupied by solvent molecules or counter-ions. For instance, the crystal structure of a zinc(II) complex with 1,5,9-tris[(2S)-2-hydroxypropyl]-1,5,9-triazacyclododecane shows a distorted octahedral geometry around the central Zn(II) atom. nih.gov It is anticipated that a metal complex of this compound would adopt a similar coordination geometry, with the propargyl group extending away from the metal center and not participating in direct coordination.

Role of the Propargyl Arm in Modulating Metal Ion Affinity and Selectivity

The introduction of a propargyl (prop-2-ynyl) group onto the nitrogen atom of a 1,5,9-triazacyclododecane ( numberanalytics.comaneN3) macrocycle introduces a functional arm that can significantly modulate the ligand's coordination properties. The propargyl group, with its terminal alkyne functionality, can influence metal ion affinity and selectivity through a combination of steric, electronic, and direct coordinative effects. While specific quantitative data for this compound is limited in publicly available literature, the principles of coordination chemistry and studies on related N-functionalized macrocycles allow for a detailed discussion of the propargyl arm's multifaceted role.

The affinity of a macrocyclic ligand for a metal ion is fundamentally governed by the "macrocyclic effect," which describes the enhanced stability of a metal complex with a cyclic ligand compared to its analogous acyclic counterpart. numberanalytics.com This effect is primarily due to favorable entropic and enthalpic contributions upon complexation. numberanalytics.com The introduction of an N-substituent, such as the propargyl arm, can either augment or diminish this intrinsic stability depending on several factors.

Steric and Electronic Influences

The propargyl group introduces steric bulk at one of the nitrogen donors. This can influence the conformational flexibility of the macrocyclic ring and the accessibility of the metal ion to the donor atoms. For smaller metal ions that would typically fit snugly within the numberanalytics.comaneN3 cavity, the steric hindrance from the propargyl group might lead to a less favorable coordination geometry, potentially lowering the stability of the complex compared to the unsubstituted parent macrocycle.

A summary of the expected steric and electronic effects is presented in Table 1.

FactorExpected Influence on Metal Complex StabilityRationale
Steric Hindrance Potential decrease for smaller metal ionsThe propargyl group can create steric crowding, preventing optimal coordination geometry.
Conformational Rigidity Potential increase or decrease depending on the metal ionThe substituent may pre-organize the macrocycle for a specific metal ion size or introduce strain.
Electronic Effect General decrease in stabilityThe electron-withdrawing alkyne group reduces the basicity of the coordinating nitrogen atom.

Direct Coordination of the Alkyne Moiety

A unique feature of the propargyl arm is the potential for the alkyne's π-system to directly coordinate to a metal center. rsc.org This interaction is dependent on the nature of the metal ion. Soft metal ions with available d-orbitals, such as Cu(I), Ag(I), and Au(I), are known to form π-complexes with alkynes. rsc.org This direct coordination can have several consequences:

Increased Affinity for Soft Metals: The ligand may exhibit enhanced affinity and selectivity for metal ions that can interact with the alkyne. This would be a significant deviation from the selectivity profile of the parent numberanalytics.comaneN3, which primarily relies on the Lewis basicity of its nitrogen donors.

Formation of Polynuclear Complexes: The propargyl arm can act as a bridge between two metal centers, with one metal coordinated by the triaza macrocyclic unit and another interacting with the alkyne. This can lead to the formation of dimeric or polymeric structures.

The potential coordination modes of the propargyl arm are summarized in Table 2.

Coordination ModeDescriptionPotential Consequences
Non-coordinating The propargyl arm extends away from the metal center and does not participate in direct bonding.The primary influence is through steric and electronic effects on the macrocycle's nitrogen donors.
Intramolecular π-Coordination The alkyne of the propargyl arm coordinates to the same metal ion held by the macrocycle.This can increase the stability of the complex, particularly with soft metal ions, and enforce a specific coordination geometry.
Intermolecular Bridging The alkyne of the propargyl arm of one ligand coordinates to the metal ion of another complex.Leads to the formation of polynuclear species in the solid state or in solution.

Modulation of Metal Ion Selectivity

The combination of the aforementioned effects can lead to a significant modulation of metal ion selectivity compared to the parent 1,5,9-triazacyclododecane. The parent macrocycle's selectivity is primarily dictated by the "best-fit" principle, where the metal ion with an ionic radius that best matches the cavity size of the macrocycle forms the most stable complex.

The introduction of the propargyl arm introduces additional layers of selectivity:

Hard vs. Soft Metal Ion Selectivity: The presence of the soft alkyne donor site can shift the preference from hard Lewis acids (which would preferentially bind to the hard nitrogen donors) towards softer metal ions that can also engage in π-bonding.

Size-Based Selectivity Modification: The steric bulk of the propargyl group can disfavor the binding of certain metal ions that would otherwise fit well within the unsubstituted macrocycle, thus altering the size-based selectivity profile.

Applications in Advanced Chemical Research

Catalytic Systems Engineering

The 1,5,9-triazacyclododecane (B1348401) macrocycle serves as a robust platform for the development of novel catalytic systems. Its ability to form stable complexes with a variety of transition metals allows for the fine-tuning of the electronic and steric properties of the metal center, leading to catalysts with high efficiency and selectivity.

Biomimetic Catalysis with Metal Complexes

The design of synthetic molecules that mimic the function of natural enzymes is a major focus of biomimetic chemistry. Metal complexes of 1,5,9-triazacyclododecane and its derivatives have shown significant promise in mimicking the active sites of several metalloenzymes.

Superoxide dismutases (SODs) are another class of antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Synthetic SOD mimics are being developed as potential therapeutic agents for diseases associated with oxidative stress. nih.govwikipedia.org Manganese complexes of cyclic polyamines, including structures related to 1,5,9-triazacyclododecane, are among the most promising candidates for SOD mimetics due to their stability and catalytic activity. nih.govwikipedia.org The design of these mimics focuses on replicating the thermodynamic and electrostatic properties of the native enzyme's active site. nih.gov The functionalization of the 1,5,9-triazacyclododecane ligand with a propargyl group allows for the potential covalent attachment of the SOD mimic to targeted locations, which could improve its therapeutic index.

Heme-containing proteins are involved in a variety of biological processes that require the binding and activation of molecular oxygen. nih.gov The development of synthetic systems that can mimic this function is crucial for understanding these processes and for designing new oxidation catalysts. nih.gov While research on heme-like O2 activation by 1,5,9-triazacyclododecane complexes is an emerging area, the fundamental principles of oxygen activation by transition metal complexes are well-established. ethernet.edu.et These processes often involve the formation of reactive metal-oxo or metal-peroxo species. nih.gov The triazacyclododecane ligand can provide a stable coordination environment for a metal center, facilitating its interaction with O2. The propargyl functionality could be used to anchor these complexes to supports, creating heterogeneous catalysts for selective oxidation reactions.

Chemical Nuclease Activity and RNA/DNA Cleavage

Artificial nucleases are synthetic molecules capable of cleaving the phosphodiester bonds in RNA and DNA. These molecules have potential applications in molecular biology, diagnostics, and as therapeutic agents. Metal complexes of 1,5,9-triazacyclododecane have demonstrated the ability to promote the cleavage of nucleic acids.

The design of artificial ribonucleases (aRNases) often involves the conjugation of a catalytic moiety, which is responsible for the cleavage of the phosphodiester bond, to a recognition element that provides sequence specificity. nih.govrsc.org Mimicking the active site of natural ribonucleases, which often utilize metal ions and general acid-base catalysis, is a common strategy. nih.govresearchgate.net Zinc(II) complexes of 1,5,9-triazacyclododecane have been shown to promote the cleavage of RNA model compounds. acs.org The design of more sophisticated aRNases can involve attaching these catalytic metal complexes to oligonucleotides or other RNA-binding molecules. nih.gov The propargyl group of 1-Prop-2-ynyl-1,5,9-triazacyclododecane is an ideal linker for this purpose, allowing for the straightforward synthesis of oligonucleotide-aRNase conjugates through click chemistry. nih.gov Such conjugates can be designed to target and cleave specific RNA sequences, offering a powerful tool for gene silencing and antiviral therapies. nih.gov

The cleavage of RNA by these artificial enzymes can be influenced by the specific sequence and structure of the target RNA. For instance, the formation of a 3-nucleotide bulge in the target RNA has been shown to be optimal for cleavage by certain PNA-based artificial ribonucleases. rsc.org Furthermore, the design can incorporate features to enhance nuclease resistance and improve the stability of the duplex formed with the target RNA. nih.gov

In addition to RNA cleavage, derivatives of 1,5,9-triazacyclododecane have also been explored for their DNA cleavage activity. For example, a derivative of acs.organeN3 functionalized with an anthracene moiety has been shown to exhibit DNA photocleavage activity, where the cleavage is induced by UV irradiation. jst.go.jp This highlights the versatility of the triazacyclododecane scaffold in the design of molecules that can interact with and modify nucleic acids. jst.go.jpspast.orgnih.govrsc.org

Electrocatalytic Transformations

Complexes of 1,5,9-triazacyclododecane are promising candidates for enhancing the electrocatalytic oxygen reduction reaction (ORR), a critical process in fuel cells. The macrocycle can act as a tridentate ligand, stabilizing catalytically active metal centers such as iron (Fe) or cobalt (Co). researchgate.net These metals, when coordinated within a nitrogen-rich environment, can form active sites that mimic aspects of the catalytic centers in more complex materials like Fe-N-C catalysts. researchgate.net

The primary goal in ORR catalysis is to promote the efficient four-electron reduction of oxygen to water, which is more energy-efficient than the two-electron pathway that produces hydrogen peroxide. mdpi.com The coordination environment provided by the triazacyclododecane ligand can influence the binding energy of oxygen to the metal center, a key factor in determining the reaction pathway. For instance, in related macrocyclic systems like cobalt phthalocyanines, increasing the nitrogen coordination number around the cobalt center has been shown to strengthen the Co-O₂ bond and promote the desirable 4-electron reduction. nih.gov

A metal complex of this compound could be utilized in ORR catalysis by immobilizing it onto a conductive carbon support. The propargyl group serves as an anchor for this immobilization, creating a heterogeneous catalyst where the well-defined molecular active sites are readily accessible for electrocatalysis.

The terminal alkyne of the propargyl group in this compound is a versatile functional handle that can undergo a wide array of metal-catalyzed transformations. researchgate.net This allows for the covalent modification of the macrocycle, enabling its integration into larger molecular systems or its linkage to other functional moieties.

Transition metal-catalyzed reactions provide powerful tools for alkyne functionalization. For example, gold-catalyzed reactions of propargyl esters can lead to the formation of complex carbocyclic and heterocyclic structures through intermediates like gold-carbenes. nih.gov Ruthenium complexes have been shown to catalyze cascade conversions of propargyl alcohols. nih.gov Furthermore, palladium and copper catalysts are widely used in cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. mdpi.com Another key reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which efficiently links the alkyne to an azide-containing molecule to form a stable triazole ring. nih.gov

These reactions demonstrate that the propargyl group is not merely a passive linker but a reactive site that enables extensive and precise chemical derivatization of the triazacyclododecane scaffold.

Table 3: Potential Metal-Catalyzed Functionalizations of the Propargyl Group

Reaction Name Metal Catalyst System Reactant Partner Resulting Functionalization
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Aryl/Vinyl Halide C-C bond formation, attachment of aryl/vinyl groups
Azide-Alkyne Cycloaddition (CuAAC) CuSO₄ / Sodium Ascorbate Organic Azide (B81097) Formation of a 1,2,3-triazole linkage
Carbonyl Propargylation Zinc (Zn), Indium (In) Aldehyde/Ketone Formation of a homopropargylic alcohol

Converting homogeneous molecular catalysts into heterogeneous systems offers significant advantages, including ease of separation, catalyst recyclability, and suitability for continuous-flow processes. nih.govnih.gov The this compound molecule is ideally suited for this purpose. Metal complexes formed with the triazacyclododecane ligand can be covalently anchored to solid supports via the propargyl group. researchgate.net

A common and highly effective method for immobilization is the CuAAC "click" reaction. nih.gov A solid support, such as silica (B1680970) gel, a polymer resin, or carbon nanotubes, is first functionalized with azide groups. The propargyl-containing catalyst is then covalently "clicked" onto the surface. This creates a robust link that prevents the catalyst from leaching into the reaction medium.

This strategy allows for the creation of well-defined, single-site heterogeneous catalysts. arcnl.nl The uniform nature of the immobilized active sites, inherited from the molecular precursor, can lead to higher selectivity compared to traditional heterogeneous catalysts prepared by impregnation methods. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the operational simplicity of heterogeneous systems. wikipedia.orgmdpi.com

Table 4: Strategies for Immobilization via the Propargyl Group

Immobilization Method Support Material Surface Functional Group Linkage Formed
Azide-Alkyne Cycloaddition (CuAAC) Silica, Polymers, Carbon Nanotubes Azide (-N₃) 1,2,3-Triazole
Sonogashira Coupling Functionalized Polymers Aryl Iodide (-Ar-I) C-C Alkyne Bond
Thiol-yne Reaction Thiol-modified Surfaces Thiol (-SH) Thioether

Supramolecular Architectures and Host-Guest Chemistry

The structure of this compound lends itself to applications in supramolecular chemistry, where non-covalent interactions are used to build larger, functional assemblies. mdpi.com

Molecular Recognition of Organic and Biological Molecules

The 1,5,9-triazacyclododecane core is a powerful motif for molecular recognition, acting as a "host" that can selectively bind other molecules or ions, known as "guests". libretexts.orgrsc.org This recognition is driven by a combination of non-covalent interactions, primarily the coordination of the three nitrogen atoms to a metal cation and electrostatic interactions.

The macrocycle is a highly effective chelator for various metal ions, forming thermodynamically stable and kinetically inert complexes, particularly with transition metals like copper(II) and zinc(II). researchgate.netrsc.org This selective metal binding is a fundamental form of molecular recognition. By attaching a signaling unit (e.g., a fluorophore) to the macrocycle via its propargyl group, this recognition event can be translated into a detectable output, such as a change in fluorescence, creating a chemosensor.

Furthermore, the macrocycle can recognize biological molecules. As noted previously, the protonated form of the nih.govaneN3 ring can bind to the anionic phosphate backbone of DNA and RNA through strong electrostatic interactions. jst.go.jp This allows the molecule to act as a recognition agent for nucleic acids. When complexed with a metal like Zn(II), the resulting structure can function as a receptor for phosphate-containing biological molecules, mimicking the active sites of some metalloenzymes. researchgate.net The ability to recognize and bind to such targets is a foundational principle in the development of diagnostic probes and therapeutic agents. nih.govnih.gov

Table 5: Molecular Recognition Capabilities of the 1,5,9-Triazacyclododecane Scaffold

Guest Molecule/Ion Primary Interaction Potential Application
Metal Cations (e.g., Cu²⁺, Zn²⁺) Metal-Ligand Coordination Chemosensors, Catalysis
Nucleic Acids (DNA, RNA) Electrostatic Interaction (with anionic phosphate backbone) DNA Probes, Gene Delivery Vectors
Anionic Biomolecules (e.g., ATP) Electrostatic / Metal Coordination Biosensors

Non-Covalent Interactions within Supramolecular Assemblies

Supramolecular chemistry focuses on the creation of complex and functional chemical systems held together by non-covalent interactions. fortunejournals.com These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are weaker than covalent bonds but collectively dictate the structure and function of the resulting assemblies. fortunejournals.combohrium.comnih.gov

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction Type Participating Moiety Potential Role in Supramolecular Assembly
Hydrogen Bonding Triazacyclododecane nitrogens Directing intermolecular assembly and recognition
Host-Guest Interactions Triazacyclododecane cavity Encapsulation of small molecules or ions
van der Waals Forces Entire molecule General intermolecular attraction and packing

| Electrostatic Interactions | Protonated amine groups | Interaction with anionic species |

Development of Chemosensors and Fluorescent Probes for Specific Analytes

The development of chemosensors, particularly those that signal binding events through fluorescence, is a significant area of analytical chemistry. rsc.orgnih.gov These sensors are designed to selectively detect specific ions or molecules (analytes) in a sample. nih.gov The design of such sensors often involves a receptor unit that binds the analyte and a signaling unit (fluorophore) that reports the binding event. rsc.org

This compound serves as an excellent scaffold for creating such chemosensors. The triazacyclododecane ring is a well-established chelator for various metal ions, including transition metals that are environmentally or biologically important. mdpi.commdpi.com By itself, the macrocycle can act as the receptor. To create a fluorescent probe, a fluorophore can be attached to the macrocycle. The propargyl group is ideal for this purpose, enabling the straightforward attachment of an azide-modified fluorophore via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. nih.gov

Upon binding of a target metal ion to the triazacyclododecane receptor, the electronic properties of the system are perturbed. This can lead to a change in the fluorescence of the attached signaling unit, such as an enhancement ("turn-on") or quenching ("turn-off") of the signal. nih.govmdpi.com This response allows for the detection and quantification of the target analyte. The modular nature of this design—combining a versatile chelator with a clickable handle—allows for the creation of a wide range of fluorescent probes tailored for specific metal ions. mdpi.com

Radiopharmaceutical Ligand Design and Radiolabeling

Bifunctional Chelators for Diagnostic and Therapeutic Radionuclides (e.g., 99mTc)

In nuclear medicine, radiopharmaceuticals are used for both diagnosing and treating diseases. nih.gov These agents typically consist of a radionuclide, a bifunctional chelator (BFC), and a targeting biomolecule. nih.govmdpi.com The BFC securely binds the metallic radionuclide and is also covalently attached to the biomolecule that directs the agent to the tissue of interest. nih.govsemanticscholar.org

This compound is a prime example of a bifunctional chelator. The 1,5,9-triazacyclododecane core serves as a robust chelating agent capable of forming stable complexes with a variety of radiometals. iaea.org One of the most important radionuclides for diagnostic imaging is Technetium-99m (99mTc), used in over 85% of all nuclear medicine procedures due to its ideal nuclear properties and availability from 99Mo/99mTc generators. mdpi.comsemanticscholar.org The triazacyclododecane framework can be tailored to effectively coordinate with 99mTc.

Beyond diagnostics, this chelator can also be used with therapeutic radionuclides. The choice of radionuclide depends on the desired application, with different metals offering unique decay properties suitable for imaging (SPECT or PET) or therapy. nih.gov

Table 2: Selected Radionuclides for Chelation

Radionuclide Application Imaging Modality Relevant Properties
Technetium-99m (99mTc) Diagnostic SPECT t½ = 6.02 h, γ emission at 140 keV nih.govmdpi.com
Gallium-68 (68Ga) Diagnostic PET t½ = 67.7 min, positron emitter nih.govmdpi.com
Copper-64 (64Cu) Diagnostic/Therapeutic PET t½ = 12.7 h, emits positrons and beta particles mdpi.com
Indium-111 (111In) Diagnostic SPECT t½ = 67.9 h, gamma emitter nih.gov
Lutetium-177 (177Lu) Therapeutic - t½ = 6.73 d, beta emitter nih.gov

| Yttrium-90 (90Y) | Therapeutic | - | t½ = 64.1 h, pure beta emitter nih.gov |

"Click Chemistry" Integration for Radioconjugate Synthesis

The term "click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. nih.govnih.gov This reaction has revolutionized the synthesis of complex molecules, including radiopharmaceuticals. nih.govresearchgate.net

The propargyl (prop-2-ynyl) group on this compound is a terminal alkyne, making this molecule a perfect component for click chemistry applications. It allows the chelator to be easily and efficiently conjugated to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) that has been chemically modified to contain an azide group.

Nucleic Acid Interaction Studies

Mechanistic Insights into DNA Interaction Modes

The interaction of small molecules with DNA is fundamental to the action of many anticancer drugs. nih.govnih.govresearchgate.net These interactions can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic attraction to the phosphate backbone. nih.govresearchgate.net

The this compound scaffold presents possibilities for DNA interaction. At physiological pH, the nitrogen atoms of the triazacyclododecane ring can be protonated, resulting in a polycationic structure. This positive charge can lead to strong electrostatic interactions with the negatively charged phosphate backbone of DNA. mdpi.com This type of binding is common for polyamines and can induce conformational changes in the DNA structure.

While the core molecule itself is not a classic intercalator, its true potential in this area lies in its function as a building block. semanticscholar.org The propargyl group can be used via click chemistry to attach known DNA-binding moieties, such as polyaromatic hydrocarbons which are known to intercalate between DNA base pairs. nih.govmdpi.com By conjugating the triazacyclododecane unit to a DNA intercalator or a minor-groove binder, hybrid molecules can be synthesized. nih.gov These hybrid agents could exhibit dual-mode binding, where the attached moiety intercalates or binds in a groove, while the polycationic macrocycle provides additional electrostatic stabilization, potentially leading to enhanced DNA affinity and biological activity.

Influence on DNA Condensation and Nanoparticle Formation

The triazacyclododecane ring of this compound contains secondary amine groups that can be protonated at physiological pH, rendering the macrocycle cationic. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of DNA. Similar to other polyamines, this interaction can neutralize the charge on DNA, leading to its condensation into compact nanoparticles. nih.gov The formation of such nanoparticles is a crucial step in the development of non-viral vectors for gene therapy, as it protects the genetic material from degradation and facilitates its entry into cells. nih.gov

The propargyl group on the macrocycle provides a valuable tool for further functionalization of these DNA nanoparticles. Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction, various moieties such as targeting ligands, imaging agents, or stabilizing polymers can be attached to the periphery of the condensed DNA nanoparticles. nih.gov This post-condensation functionalization allows for the tailoring of the nanoparticles' properties for specific applications.

FeatureInfluence on DNA Condensation and Nanoparticle Formation
Triazacyclododecane Ring Polycationic nature at physiological pH facilitates electrostatic interactions with the DNA backbone, leading to charge neutralization and condensation.
Propargyl Group Provides a reactive handle for post-condensation functionalization of DNA nanoparticles via "click chemistry."
Nanoparticle Properties Functionalization allows for the attachment of targeting ligands, imaging agents, and other molecules to enhance therapeutic efficacy and tracking.

Ligand Design for Gene Delivery Applications

The dual functionality of this compound makes it an attractive platform for the design of sophisticated ligands for gene delivery vectors. The triazacyclododecane core can act as a carrier for plasmid DNA or siRNA, while the propargyl group serves as a conjugation point for molecules that can enhance the delivery process. nih.gov

For instance, cell-penetrating peptides (CPPs) or ligands that target specific cell surface receptors can be attached to the macrocycle via the alkyne group. nih.gov This targeted approach can increase the efficiency of gene delivery to specific cell types, which is a significant advantage in therapeutic applications. Furthermore, the ability to attach hydrophilic polymers like polyethylene glycol (PEG) can improve the stability and circulation time of the gene delivery vector in vivo. The modular nature of this design allows for the creation of multifunctional ligands with tailored properties for various gene therapy strategies. mdpi.com

Advanced Materials and Surface Science

The reactive propargyl group of this compound is a key feature that enables its use in the development of advanced materials and the modification of surfaces.

Covalent Surface Functionalization and Monolayer Formation

The terminal alkyne of the propargyl group readily participates in "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the covalent attachment of this compound to surfaces that have been pre-functionalized with azide groups. This method is highly efficient and results in the formation of stable, covalently bound self-assembled monolayers (SAMs). rsc.orgresearchgate.net

The formation of such monolayers can dramatically alter the properties of the underlying substrate. For example, a surface modified with this compound would present the triazacyclododecane macrocycle, which can act as a chelating agent for various metal ions. This can be utilized in the development of sensors, catalytic surfaces, or platforms for capturing metal pollutants. The ability to form well-ordered monolayers provides a high level of control over the surface chemistry at the molecular level. nih.gov

Surface Functionalization MethodReactive Groups InvolvedResulting StructurePotential Applications
Azide-Alkyne "Click" ChemistrySurface-bound azide and propargyl alkyneCovalently attached self-assembled monolayer of this compoundSensors, catalysis, metal ion capture

Integration into Chemically Modified Electrodes

Electrodes functionalized with a monolayer of this compound can be employed as electrochemical sensors. researchgate.net The triazacyclododecane units on the electrode surface can selectively bind to specific metal ions or other analytes. This binding event can be detected through changes in the electrochemical response of the electrode, such as a shift in potential or a change in current. mdpi.com

For example, the macrocycle's affinity for certain transition metal ions could be exploited to create a sensor for detecting these ions in environmental or biological samples. mdpi.comnih.gov Furthermore, the interaction of the surface-bound macrocycles with charged species can alter the electrochemical properties of the electrode, providing a basis for sensing applications. mdpi.com The ability to create a well-defined and stable modified surface is crucial for the reproducibility and sensitivity of such sensors. researchgate.net

Environmental Chemical Processes

The amine functionalities within the this compound structure are of significant interest for environmental applications, particularly in the context of carbon dioxide capture.

Q & A

Q. What are the primary synthetic pathways for 1-Prop-2-ynyl-1,5,9-triazacyclododecane, and what experimental parameters influence yield?

The synthesis of macrocyclic triazacyclododecanes typically involves Pd-catalyzed cyclization reactions. For example, analogous compounds like unsymmetrical 1,5,9-triazacyclododecanes require optimized ligand systems (e.g., phosphine ligands) to suppress oligomerization during macrocyclization . Key parameters include:

  • Temperature : Reactions at 40–60°C (as seen in analogous thiazole/imidazole macrocycles) balance reactivity and side-product formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates.
  • Substrate stoichiometry : A 1:1 ratio of amine and electrophilic precursors minimizes oligomerization .

Q. How can structural characterization of this compound be methodologically validated?

Use a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm macrocyclic ring closure (e.g., absence of terminal alkyne protons).
  • X-ray crystallography : Resolves spatial arrangement and confirms the propargyl substituent’s orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • IR spectroscopy : Alkyne C≡C stretches (~2100–2260 cm1^{-1}) confirm propargyl functionalization .

Q. What are the theoretical frameworks guiding research on triazacyclododecane derivatives?

Research should align with:

  • Coordination chemistry principles : The triaza macrocycle’s nitrogen lone pairs enable metal chelation, influencing applications in catalysis or biomimetic systems .
  • Supramolecular chemistry : Propargyl groups offer click-chemistry compatibility for functionalization .
  • Thermodynamic stability models : Macrocycle strain and ring-size effects (12-membered vs. smaller rings) dictate reactivity .

Advanced Research Questions

Q. How can contradictory data on macrocycle stability (e.g., oligomerization vs. cyclization) be resolved experimentally?

Contradictions often arise from kinetic vs. thermodynamic control. For example, Tsuji–Trost cyclization of disulfonamides may yield oligomers (kinetic products) unless conditions favor macrocycle formation (thermodynamic control) . Mitigation strategies:

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Additives : Silver salts (Ag2_2CO3_3) sequester halides, accelerating reductive elimination in Pd-catalyzed systems .
  • Temperature ramping : Gradual heating (e.g., 40°C → 80°C) shifts equilibrium toward cyclization.

Q. What factorial design approaches optimize the catalytic activity of this compound in metal-mediated reactions?

A 2k^k factorial design can assess variables like:

  • Metal ion type (e.g., Cu2+^{2+}, Ni2+^{2+}, Zn2+^{2+})
  • Ligand-to-metal ratio (1:1 vs. 2:1)
  • pH (acidic vs. neutral conditions)
    For example, in Pd-catalyzed cross-couplings, interactions between ligand denticity and metal oxidation state significantly impact turnover frequency .

Q. How do electronic effects of the propargyl group influence reactivity in functionalized triazacyclododecanes?

The electron-withdrawing nature of the propargyl group alters:

  • Metal-binding affinity : Reduced electron density at nitrogen donors weakens coordination to soft acids (e.g., Pd0^{0}) .
  • Click-chemistry reactivity : Propargyl groups enable Cu1^1-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, but steric hindrance may require optimized catalysts .

Data Contradiction Analysis

Example : Conflicting reports on macrocycle stability under acidic conditions.

  • Hypothesis 1 : Degradation via N-protonation and ring-opening.
  • Hypothesis 2 : Stabilization via intramolecular hydrogen bonding.
  • Resolution : Perform pH-dependent stability assays (e.g., 1^1H NMR in D2_2O at varying pH) to track structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.